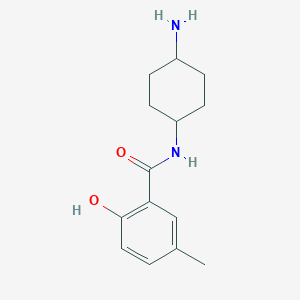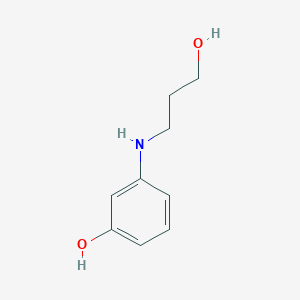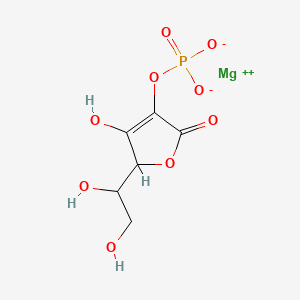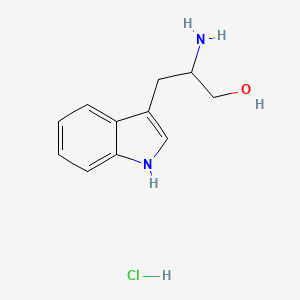
Bis(methoxyethynyl)(dimethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methoxyethynyl)(dimethyl)germane is an organogermanium compound characterized by the presence of two methoxyethynyl groups and two methyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(methoxyethynyl)(dimethyl)germane typically involves the reaction of dimethylgermane with methoxyethynyl reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(methoxyethynyl)(dimethyl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of germanium hydrides or other reduced forms.
Substitution: The methoxyethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being performed .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(methoxyethynyl)(dimethyl)germane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Wirkmechanismus
The mechanism of action of bis(methoxyethynyl)(dimethyl)germane involves its interaction with specific molecular targets and pathways. The methoxyethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis(methoxyethynyl)(dimethyl)germane include other organogermanium compounds with different substituents, such as:
- Bis(trimethylsilyl)(dimethyl)germane
- Bis(phenylethynyl)(dimethyl)germane
- Bis(ethoxyethynyl)(dimethyl)germane
Uniqueness
This compound is unique due to the presence of methoxyethynyl groups, which impart distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
683775-19-1 |
|---|---|
Molekularformel |
C8H12GeO2 |
Molekulargewicht |
212.81 g/mol |
IUPAC-Name |
bis(2-methoxyethynyl)-dimethylgermane |
InChI |
InChI=1S/C8H12GeO2/c1-9(2,5-7-10-3)6-8-11-4/h1-4H3 |
InChI-Schlüssel |
CFTWDQVCHPNNRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC#C[Ge](C)(C)C#COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)




![1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one](/img/structure/B12514587.png)



![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)

![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)

